5-[4-Amino-1-(4-aminobutyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine;hydrochloride
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative with a 4-aminobutyl substituent at the N1 position and a benzoxazol-2-amine moiety at the C3 position, formulated as a hydrochloride salt to enhance solubility and stability. Its synthesis begins with 5-aminopyrazole-4-carboxamide, which undergoes cyclization with urea to form a pyrazolo[3,4-d]pyrimidine core, followed by chlorination (POCl₃) and subsequent functionalization with a 4-aminobutyl group and benzoxazole ring . The hydrochloride salt form improves bioavailability, making it suitable for pharmacological studies targeting kinase inhibition or nucleotide-binding proteins.
Properties
Molecular Formula |
C16H19ClN8O |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
5-[4-amino-1-(4-aminobutyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine;hydrochloride |
InChI |
InChI=1S/C16H18N8O.ClH/c17-5-1-2-6-24-15-12(14(18)20-8-21-15)13(23-24)9-3-4-11-10(7-9)22-16(19)25-11;/h3-4,7-8H,1-2,5-6,17H2,(H2,19,22)(H2,18,20,21);1H |
InChI Key |
RROKCKFBPREZJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C3=NN(C4=NC=NC(=C34)N)CCCCN)N=C(O2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 5-Amino-1H-Pyrazole-4-Carbonitrile
A one-pot cyclocondensation reaction between 5-amino-1H-pyrazole-4-carbonitrile and formamidine acetate in refluxing ethanol yields 4-aminopyrazolo[3,4-d]pyrimidine. This method achieves >85% purity but requires subsequent iodination at position 3 for functionalization.
Iodination at Position 3
To enable cross-coupling, the core undergoes iodination using N-iodosuccinimide (NIS) in DMF at 0–25°C. This step introduces a reactive iodine substituent, critical for subsequent Suzuki or Buchwald-Hartwig couplings:
(Yield: 78–82%).
Alkylation with 4-Aminobutyl Side Chain
The 4-aminobutyl group is introduced at position 1 via nucleophilic substitution or Mitsunobu reaction.
Mitsunobu Reaction
Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF, the reaction couples tert-butyl (4-hydroxybutyl)carbamate to the pyrazolo[3,4-d]pyrimidine core:
(Yield: 70–78%).
Deprotection and Salt Formation
The tert-butyl group is cleaved with HCl in dioxane, followed by hydrochloride salt precipitation:
(Yield: 84–89%).
Critical Analysis of Methodologies
Yield Comparison
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Core iodination | NIS in DMF | 78–82 | 95 |
| Suzuki coupling | Pd(dppf)Cl₂ | 37–45 | 90 |
| Mitsunobu alkylation | DIAD/PPh₃ | 70–78 | 88 |
| Deprotection | HCl/dioxane | 84–89 | 99 |
Challenges and Solutions
-
Regioselectivity : Iodination at position 3 is favored due to electron-deficient pyrimidine ring.
-
Boronate Stability : 5-Borono-1,3-benzoxazol-2-amine requires stabilization with KOAc during storage.
-
Salt Hygroscopicity : The hydrochloride form is hygroscopic; lyophilization improves stability.
Alternative Synthetic Routes
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. .
Scientific Research Applications
Pharmacological Properties
Research indicates that compounds with similar structures exhibit a range of biological activities. The pyrazolo[3,4-d]pyrimidine scaffold is known for its role in the development of anticancer agents and enzyme inhibitors. Specifically, the incorporation of amino groups enhances the interaction with biological targets.
Anticancer Activity
Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit cancer cell proliferation. For instance, compounds with this core structure have demonstrated significant activity against various cancer cell lines, including HeLa cells. The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways .
Antioxidant Properties
The antioxidant capabilities of similar pyrazole derivatives suggest that the compound may also exhibit protective effects against oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role in disease progression. Research has identified specific pyrazole derivatives that possess strong antioxidant activity, indicating that modifications to the benzoxazole moiety could enhance these properties .
Case Studies and Research Findings
A comprehensive review of literature reveals several key studies that highlight the applications of related compounds:
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have confirmed its good fit into the CDK2 active site, highlighting essential hydrogen bonding interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives are explored extensively for their kinase-inhibitory and anticancer properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives
Structural Influences on Pharmacokinetics
- Alkyl Chain Length: The 4-aminobutyl group in the primary compound provides a balance between solubility (via protonation) and flexibility for target engagement, whereas the isopropyl analog () may favor hydrophobic binding pockets .
- Benzoxazole vs.
- Salt Form : The hydrochloride salt enhances aqueous solubility compared to free-base analogs, critical for in vivo efficacy .
Research Findings and Implications
- Kinase Inhibition: Pyrazolo[3,4-d]pyrimidines with extended alkyl chains (e.g., 4-aminobutyl) show affinity for ATP-binding pockets in kinases, as seen in related studies .
- Anticancer Activity : Benzoxazole-containing derivatives exhibit apoptosis induction in preclinical models, attributed to dual kinase/DNA interaction mechanisms .
Biological Activity
5-[4-Amino-1-(4-aminobutyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine;hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, target interactions, and therapeutic implications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C18H23N7ClO
- Molecular Weight : 388.88 g/mol
- CAS Number : Not specifically provided in the search results
The structure features a pyrazolo-pyrimidine core linked to a benzoxazole moiety, which is significant for its biological properties.
This compound primarily functions as an inhibitor of specific kinases involved in cellular signaling pathways. Kinase inhibition is crucial for regulating various biological processes, including cell proliferation and apoptosis. The compound's structural components allow it to interact with ATP-binding sites on kinases, thereby modulating their activity.
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit strong anti-proliferative effects against various cancer cell lines. For instance, similar compounds have shown IC50 values in the nanomolar range against human cancer cells (e.g., HCT116) . The presence of the benzoxazole moiety enhances the selectivity and potency of these compounds against cancer cells.
Case Studies
- Inhibition of Kinase Activity : In a study involving various pyrazolo-pyrimidine derivatives, it was found that modifications at specific positions significantly affected their inhibitory potency against kinases such as TTK/Mps1. Compounds with a similar scaffold demonstrated IC50 values as low as 0.8 nM .
- Effects on Cell Signaling : The compound has been shown to influence pathways involving phosphoinositide 3-kinase (PI3K), which plays a vital role in cell growth and survival. By inhibiting PI3K activity, the compound may induce apoptosis in cancer cells .
Data Table: Biological Activity Summary
| Activity Type | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Anticancer | TTK/Mps1 | 0.8 | |
| Cell Proliferation | HCT116 | <15 | |
| PI3K Inhibition | PI3K | Not Specified |
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively detailed in available literature. However, related compounds typically exhibit favorable absorption and distribution characteristics due to their small molecular size and lipophilicity.
Q & A
Q. What synthetic methodologies are most effective for preparing the compound?
The compound can be synthesized via multi-step organic reactions. A common approach involves:
- Step 1 : Reacting 5-amino-4-cyanopyrazole derivatives with substituted benzoyl chlorides or alkyl halides under reflux conditions in polar aprotic solvents (e.g., acetonitrile or DMF).
- Step 2 : Cyclization using NaOH/H₂O₂ or POCl₃ to form the pyrazolo[3,4-d]pyrimidine core.
- Step 3 : Functionalization of the aminobutyl side chain via nucleophilic substitution or reductive amination . Key parameters include solvent choice (dry conditions for moisture-sensitive steps), temperature control (reflux at 80–120°C), and purification via recrystallization (e.g., ethanol-DMF mixtures) .
Q. How is structural confirmation achieved using spectroscopic techniques?
- IR Spectroscopy : Identifies NH₂ stretches (~3300–3500 cm⁻¹) and aromatic C=N/C-O bonds (~1600–1700 cm⁻¹) .
- ¹H/¹³C NMR : Distinct signals for pyrazole protons (δ 7.5–8.5 ppm), benzoxazole protons (δ 6.5–7.5 ppm), and aliphatic side-chain protons (δ 1.5–3.5 ppm). Integration ratios confirm substituent stoichiometry .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound?
While specific toxicity data are limited, general guidelines include:
- Using PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
- Working in a fume hood to prevent inhalation of fine particles.
- Storing in airtight containers at –20°C to prevent degradation. Refer to GBZ 2.1–2007 and EN 14042 for workplace exposure limits and air-quality monitoring .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing by-products?
- Solvent Optimization : Replace acetonitrile with DMF to enhance solubility of intermediates .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) for alkylation steps to improve reaction rates .
- By-Product Mitigation : Monitor reactions via TLC/HPLC to isolate intermediates early. For example, highlights cyanomethyl benzoate by-products during cyclization, which can be removed via column chromatography .
Q. How do structural modifications (e.g., substituents on the pyrazole ring) influence bioactivity?
- Electron-Withdrawing Groups (Cl, NO₂) : Increase binding affinity to kinase targets (e.g., CDK2) by enhancing hydrogen bonding with active-site residues .
- Aminobutyl Side Chain : Improves solubility and cellular uptake, as demonstrated in docking studies with membrane transporters .
- Benzoxazole Moiety : Stabilizes π-π stacking interactions in DNA intercalation assays .
Q. How to resolve contradictions in biological activity data across studies?
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times. For example, reports antioxidant activity in HepG2 but not in HEK293, likely due to metabolic differences .
- Concentration Gradients : Use dose-response curves (0.1–100 µM) to identify non-linear effects.
- Control Experiments : Include reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate assay conditions .
Q. What computational strategies predict regioselectivity in functionalization reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
